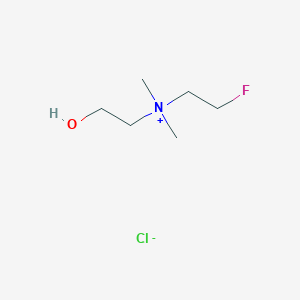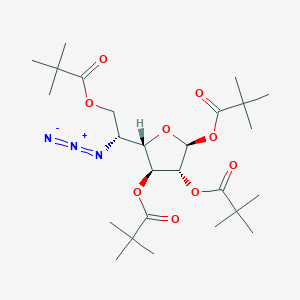
Fluoroethylcholine chloride
Übersicht
Beschreibung
Fluoroethylcholine Chloride is a chemical compound with the molecular formula C6H15ClFNO . It is also known by other names such as 2-Fluoro-N-(2-hydroxyethyl)-N,N-dimethylethanaminium chloride .
Synthesis Analysis
The synthesis of Fluoroethylcholine Chloride involves a two-step reaction . First, tetrabutylammonium (TBA) 18F-fluoride is reacted with 1,2-bis(tosyloxy)ethane to yield 2-18F-fluoroethyl tosylate. Then, 2-18F-fluoroethyl tosylate is reacted with N,N-dimethylethanolamine to yield 18F-FECh .Molecular Structure Analysis
The molecular structure of Fluoroethylcholine Chloride consists of 6 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The average mass of the molecule is 171.641 Da .Chemical Reactions Analysis
Fluoroethylcholine Chloride is incorporated into tumor cells by active transport, then phosphorylated (yielding phosphoryl-18F-FECh) in the cells, and finally integrated into phospholipids .Physical And Chemical Properties Analysis
The average mass of Fluoroethylcholine Chloride is 171.641 Da and the monoisotopic mass is 171.082626 Da .Wissenschaftliche Forschungsanwendungen
Cancer Imaging with Positron Emission Tomography (PET) : [18F]Fluoroethylcholine is a promising radiotracer for metabolic cancer imaging using PET. It has been used due to its practical advantages over [(11)C]choline, offering more widespread clinical applications (Piel et al., 2007).
Prostate Cancer Imaging : Various studies have demonstrated the efficacy of [18F]Fluoroethylcholine in imaging prostate cancer. Simplified and high-yield automated synthesis methods have been developed for this purpose, indicating its potential for widespread clinical application (Zuhayra et al., 2008).
Bioconjugation Applications : 4-Fluorobenzenesulfonyl chloride has been used to activate hydroxyl groups of polymeric carriers for covalent attachment of biologicals to solid supports. This technology has potential therapeutic applications, such as bioselective separation of lymphocyte subsets and tumor cells from blood and bone marrow (Chang et al., 1992).
Imaging of Kidney Tumors : The organic cation transporter 2 (OCT2, SLC22A2) is involved in the uptake of [18F]Fluoroethylcholine, suggesting its potential use in imaging renal cell carcinoma (RCC) (Visentin et al., 2018).
Treatment Response Evaluation in Hepatocellular Carcinoma : [18F]Fluoroethylcholine PET/CT has been used to assess treatment response in patients with hepatocellular carcinoma undergoing radioembolization. It demonstrates potential for early therapy monitoring independent of morphology (Hartenbach et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FNO.ClH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFIBDRAGXLYET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CCF.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716957 | |
| Record name | 2-Fluoro-N-(2-hydroxyethyl)-N,N-dimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroethylcholine chloride | |
CAS RN |
479407-08-4 | |
| Record name | Fluoroethylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479407084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-N-(2-hydroxyethyl)-N,N-dimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROETHYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5RT94SS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











